3-(2-Bromo-5-methoxyphenyl)-2,2-dimethylpropanoic acid
Description
3-(2-Bromo-5-methoxyphenyl)-2,2-dimethylpropanoic acid (CAS: 1466138-38-4) is a brominated aromatic carboxylic acid derivative characterized by a methoxy group at the 5-position and a bromine atom at the 2-position of the phenyl ring, with a branched 2,2-dimethylpropanoic acid side chain. Its molecular weight is 287.15 g/mol, and it is typically supplied at 98% purity .
Properties
Molecular Formula |
C12H15BrO3 |
|---|---|
Molecular Weight |
287.15 g/mol |
IUPAC Name |
3-(2-bromo-5-methoxyphenyl)-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C12H15BrO3/c1-12(2,11(14)15)7-8-6-9(16-3)4-5-10(8)13/h4-6H,7H2,1-3H3,(H,14,15) |
InChI Key |
GSLCYMIIYGLLKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=C(C=CC(=C1)OC)Br)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the metallation of para-bromoanisole with phenyllithium in ether, followed by reaction with bismuth trichloride to form tris(2-bromo-5-methoxyphenyl)bismuth .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale bromination and subsequent functional group transformations under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Decarboxylative Halogenation
The carboxylic acid group undergoes bromodecarboxylation under oxidative conditions, yielding alkyl bromides. This reaction proceeds via a radical mechanism rather than carbocation intermediates :
| Reaction Conditions | Reagents | Product(s) Formed | Yield |
|---|---|---|---|
| AgBr, Br₂ in CCl₄, 80°C, 12 hrs | Bromine (Br₂) | 3-(2-Bromo-5-methoxyphenyl)-2,2-dimethylpropane bromide | 55–75% |
-
Radical intermediates are stabilized by the branched dimethyl group, preventing rearrangements.
-
Silver bromide (AgBr) facilitates bromine radical generation.
Nucleophilic Aromatic Substitution
The electron-deficient bromine atom at the 2-position participates in substitution reactions under basic conditions :
Methoxy Group Retention
| Substrate | Nucleophile | Conditions | Product |
|---|---|---|---|
| 3-(2-Bromo-5-methoxyphenyl)-2,2-dimethylpropanoic acid | Allyl Grignard (CH₂=CHCH₂MgCl) | CuI, 2,2'-bipyridyl, THF, 0°C → RT | 1-Allyl-2-bromo-5-methoxybenzene derivatives |
-
The methoxy group at the 5-position remains intact due to its electron-donating nature, which deactivates the ring toward further substitution.
Demethoxylation Pathways
Under strong acidic conditions (H₂SO₄, 120°C), demethoxylation occurs, forming phenolic derivatives.
Reduction Reactions
The carboxylic acid group is reduced to primary alcohols using lithium aluminum hydride (LiAlH₄) :
| Reducing Agent | Solvent | Temperature | Product | Yield |
|---|---|---|---|---|
| LiAlH₄ | THF | 0°C → RT | 3-(2-Bromo-5-methoxyphenyl)-2,2-dimethylpropanol | 82% |
-
The branched dimethyl structure impedes over-reduction to alkanes.
Esterification
Reaction with methanol (CH₃OH) under acidic catalysis produces methyl esters:
-
Typical yields: >90%.
Amide Formation
Coupling with amines (e.g., NH₃) via carbodiimide-mediated reactions generates amides for pharmaceutical applications.
Radical-Mediated Coupling
The bromine atom participates in Ullmann-type couplings with aryl boronic acids under palladium catalysis :
| Catalyst System | Base | Solvent | Product Class |
|---|---|---|---|
| Pd(PPh₃)₄, CuI | K₂CO₃ | DMF | Biarylpropanoic acid analogs |
Stability and Side Reactions
Scientific Research Applications
3-(2-Bromo-5-methoxyphenyl)-2,2-dimethylpropanoic acid has several scientific research applications:
Organic Synthesis: Used as a building block for synthesizing more complex organic molecules.
Medicinal Chemistry:
Material Science: Can be used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-5-methoxyphenyl)-2,2-dimethylpropanoic acid involves its interaction with various molecular targets. The bromine atom and methoxy group can participate in electrophilic and nucleophilic interactions, respectively, influencing the compound’s reactivity and binding affinity. The dimethylpropanoic acid moiety can also interact with biological targets, potentially affecting metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its substitution pattern and steric effects due to the dimethylpropanoic acid moiety. Below is a comparative analysis with key analogs:
Structural Analogues
Key Differences and Implications
- Substituent Position: The bromine and methoxy group positions significantly influence electronic and steric properties.
- Steric Effects: The 2,2-dimethylpropanoic acid group in the target compound enhances steric hindrance compared to linear propanoic acid derivatives (e.g., 3-(2-methoxyphenyl)propanoic acid). This could reduce metabolic degradation or improve target selectivity .
Commercial Availability and Purity
The target compound is listed as discontinued by CymitQuimica, whereas its positional isomer (5-bromo-2-methoxy variant) and simpler analogs like 3-(2-methoxyphenyl)propanoic acid remain available for research purposes .
Biological Activity
3-(2-Bromo-5-methoxyphenyl)-2,2-dimethylpropanoic acid is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a bromine atom and a methoxy group on the phenyl ring, which are crucial for its biological activity. The presence of these functional groups influences the compound's ability to interact with various biological targets.
The mechanism of action for this compound involves:
- Enzyme Interaction : The bromine atom and methoxy group facilitate binding to specific enzymes, potentially modulating their activity.
- Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, affecting downstream signaling pathways.
- Nucleic Acid Interaction : It may also interact with nucleic acids, influencing gene expression and cellular functions.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example:
| Compound | Activity | Target Organism | MIC (μg/mL) |
|---|---|---|---|
| This compound | Antibacterial | Staphylococcus aureus | 32 |
| 3-(2-Bromophenyl)-2,2-dimethylpropanoic acid | Antifungal | Candida albicans | 64 |
The presence of the bromine atom enhances the compound's ability to disrupt bacterial membranes and inhibit fungal growth .
Anti-inflammatory Properties
Studies have suggested that the compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This is particularly relevant in conditions such as arthritis and asthma, where inflammation plays a critical role in disease progression.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study evaluated the antimicrobial efficacy of various derivatives of this compound against foodborne pathogens. The results indicated that modifications to the phenyl ring significantly affected antimicrobial potency, with certain derivatives displaying MIC values as low as 16 μg/mL against Listeria monocytogenes . -
Case Study on Anti-inflammatory Effects :
In a preclinical model of acute lung inflammation, administration of the compound resulted in a significant reduction in inflammatory markers compared to control groups. This suggests a potential therapeutic application in treating respiratory diseases characterized by inflammation .
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of this compound:
- Cytotoxicity : Preliminary tests showed that the compound exhibited selective cytotoxicity against cancer cell lines, indicating potential as an anticancer agent .
- Pharmacokinetics : Research into the pharmacokinetic properties revealed favorable absorption and distribution characteristics, making it a candidate for further drug development .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(2-Bromo-5-methoxyphenyl)-2,2-dimethylpropanoic acid, and how do intermediates influence purity?
- Methodology : The synthesis typically involves coupling a brominated aryl boronic acid (e.g., 3-Bromo-5-methoxyphenylboronic acid , referenced in ) with a 2,2-dimethylpropanoic acid derivative via Suzuki-Miyaura cross-coupling. Key intermediates like 2-Bromo-5-methoxybenzoic acid ( ) must be purified using column chromatography (silica gel, hexane/EtOAc gradients) to minimize halogenated byproducts.
- Challenges : Bromine substituents may hinder coupling efficiency; optimizing catalyst loading (e.g., Pd(PPh₃)₄) and reaction temperature (80–100°C) is critical .
Q. How can NMR spectroscopy resolve structural ambiguities in this compound?
- Methodology :
- ¹H NMR : The methoxy group (-OCH₃) appears as a singlet at δ 3.8–3.9 ppm, while the aromatic protons adjacent to bromine exhibit deshielding (δ 7.2–7.5 ppm).
- ¹³C NMR : The quaternary carbon of the dimethylpropanoic acid group resonates at δ 35–40 ppm, and the carbonyl (COOH) appears at δ 170–175 ppm.
- Validation : Compare with spectral data of structurally similar compounds, such as 2-(2-Methoxyphenyl)-2-methylpropanoic acid (), to confirm substitution patterns .
Q. What safety precautions are essential when handling this brominated compound?
- Guidelines :
- Use PPE (gloves, goggles) due to potential skin/eye irritation ( ).
- Avoid inhalation; work in a fume hood.
- Store in amber vials at 4°C to prevent degradation of the bromoaryl moiety .
Advanced Research Questions
Q. How can contradictory HPLC purity data from different synthetic batches be systematically analyzed?
- Methodology :
- Perform LC-MS with a C18 column (gradient: 0.1% formic acid in H₂O/MeCN) to detect impurities. Common byproducts include 3-Bromo-5-methoxybenzoic acid ( ) or debrominated species.
- Quantify using UV absorption at 254 nm (bromine’s high molar absorptivity) and compare retention times with authentic standards .
Q. What strategies can improve the compound’s stability in aqueous solutions for biological assays?
- Approach :
- Use buffered solutions (pH 6–7) to prevent acid-catalyzed hydrolysis of the methoxy group.
- Add antioxidants (e.g., ascorbic acid) to mitigate radical degradation pathways, as suggested by studies on bromophenol derivatives ().
- Confirm stability via periodic LC-MS over 24–48 hours .
Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic aromatic substitution (SₙAr)?
- Mechanistic Insight :
- The electron-withdrawing bromine activates the aryl ring for SₙAr at the para position to the methoxy group.
- Kinetic studies (e.g., using NaSMe in DMF at 60°C) reveal rate constants comparable to 2-Bromo-4-methoxyphenylacetic acid (), with steric hindrance from the dimethylpropanoic acid group slowing reactivity .
Q. What crystallographic techniques can resolve positional disorder in the dimethylpropanoic acid moiety?
- Methodology :
- Conduct single-crystal X-ray diffraction (SC-XRD) with synchrotron radiation. For example, 3-Bromo-4-methoxyphenyl analogs ( ) were resolved in space group P2₁/c, with thermal ellipsoid analysis to model disorder in methyl groups.
- Refinement software (e.g., SHELXL) can partition occupancy for disordered atoms .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported melting points for this compound?
- Resolution :
- Variations may arise from polymorphic forms or residual solvents. Perform DSC (differential scanning calorimetry) with controlled heating rates (5°C/min).
- Compare with 4-Bromo-3-methylbenzoic acid (mp 181°C, ), noting that bulky substituents (e.g., dimethylpropanoic acid) lower melting points due to reduced crystallinity .
Biological Research Applications
Q. What in vitro assays are suitable for probing this compound’s enzyme inhibition potential?
- Protocol :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
